![molecular formula C17H10N4O3S B2740546 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 475043-63-1](/img/structure/B2740546.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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Overview
Description
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle, attached to a cyanophenyl group, a nitrobenzamide group, and an amide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving aroyl isocyanate and aminobenzonitrile .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, FT-IR spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Liquid Crystal Polymers
Structural Investigation and Phase Behavior:- Research : A study investigated copolymers of CPPHMA with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacrylate (MMA) and BPMA . The thermotropic properties were studied using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The copolymers exhibited weak liquid crystalline behavior, and their microstructure was characterized using X-ray scattering measurements.
Dual Structural-Conformation Inhibitors
Targeting the “Entrance Channel”:Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
- Electrogenerated Chemiluminescence (ECL) : The compound enhances ECL when subjected to mechanical stress .
Thiourea Compounds
Synthesis and Voltammetric Behavior:Mechanism of Action
Future Directions
Future research on this compound could involve studying its potential applications. For example, compounds with similar structures have been studied for their antibacterial and antifungal properties, their ability to act as ligands in the extraction, separation, and determination of heavy metals, and their use as chemosensors for anions .
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3S/c18-9-11-5-7-12(8-6-11)14-10-25-17(19-14)20-16(22)13-3-1-2-4-15(13)21(23)24/h1-8,10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEZJTLETPOUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
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